1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea
Description
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a bifuran-based aromatic system and a flexible 2-methoxyethyl side chain.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-17-8-6-14-13(16)15-9-10-4-5-12(19-10)11-3-2-7-18-11/h2-5,7H,6,8-9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDRVVGYIHQPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran core can be synthesized through a double Friedel–Crafts acylation reaction using 2,2’-bifuran as the starting material.
Attachment of the Urea Group: The urea group can be introduced by reacting the bifuran derivative with an appropriate isocyanate or by using a urea derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding diketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The urea group can participate in substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent EP 4 121 415 B1 discloses several urea derivatives with phenyl and halogen substituents, providing a basis for structural and functional comparisons . Below is an analysis of key differences and hypothesized implications:
Structural Differences
Aromatic Substituents :
- Target Compound : Features a [2,2'-bifuran]-5-ylmethyl group, a fused heteroaromatic system with two furan rings. This structure may enhance π-π stacking interactions in hydrophobic binding pockets.
- Patent Compounds : Utilize substituted phenyl groups (e.g., 5-chloro-2-hydroxymethylphenyl, 3-chloro-5-methoxyphenyl), which introduce electron-withdrawing halogens (Cl, Br) and hydrogen-bonding hydroxymethyl groups.
Side Chain Variations :
- Target Compound : The 2-methoxyethyl group is an ether-linked flexible chain, likely improving water solubility and reducing metabolic oxidation risk.
- Patent Compounds : Hydroxymethylphenyl groups may increase polarity but could be susceptible to enzymatic oxidation (e.g., conversion to carboxylic acids).
Research Findings and Implications
While direct experimental data for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea are scarce, insights can be extrapolated from its structural analogs:
- Electronic Effects : The bifuran system’s electron-rich nature may favor interactions with cationic or aromatic residues in enzyme active sites, contrasting with halogenated phenyl groups’ electron-withdrawing effects .
- Synthetic Feasibility : Bifuran scaffolds may require specialized synthetic routes, whereas halogenated phenyl derivatives are more straightforward to prepare .
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a bifuran moiety linked to a urea group and a methoxyethyl substituent, which may contribute to its pharmacological properties. Its unique structure positions it as a candidate for drug development and other therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Bifuran Moiety : Utilizing a double Friedel–Crafts acylation reaction with 2,2'-bifuran.
- Attachment of the Urea Group : Achieved by reacting the bifuran derivative with an isocyanate or urea derivative under controlled conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in cancer research.
Antiproliferative Activity
Studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against specific cancer types, indicating its potential as a therapeutic agent.
- Mechanism of Action : The mechanism may involve interaction with cellular pathways that regulate growth and apoptosis, although detailed mechanisms remain to be elucidated .
Case Studies
Several studies have explored the biological implications of this compound:
The proposed mechanism of action for this compound includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
